molecular formula C13H13NO5S B11694508 5-(3,4,5-Trimethoxy-benzylidene)-thiazolidine-2,4-dione

5-(3,4,5-Trimethoxy-benzylidene)-thiazolidine-2,4-dione

Cat. No.: B11694508
M. Wt: 295.31 g/mol
InChI Key: QDFOIPGNWHJEBT-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4,5-Trimethoxy-benzylidene)-thiazolidine-2,4-dione is a synthetic thiazolidine-2,4-dione (TZD) derivative designed as a hybrid molecule incorporating multiple pharmacophores, including the trimethoxybenzene moiety found in natural anticancer compounds . This compound is a key intermediate in medicinal chemistry research for developing novel anticancer agents, particularly against breast cancer . Its core research value lies in its demonstrated activity as an inhibitor of human topoisomerase enzymes (hTopo I and/or hTopo II), which are critical molecular targets in oncology due to their role in DNA replication and transcription . Studies on closely related hybrids have shown that such compounds can induce apoptosis (programmed cell death) in human breast cancer cell lines, such as MCF-7, without significantly affecting the viability of normal breast cells, indicating potential for selective anticancer activity . The trimethoxybenzylidene-thiazolidinedione scaffold is also recognized for its potential to interfere with multiple signaling pathways often dysregulated in human cancers, such as the Raf/MEK/ERK and PI3K/AKT pathways . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C13H13NO5S

Molecular Weight

295.31 g/mol

IUPAC Name

(5Z)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C13H13NO5S/c1-17-8-4-7(5-9(18-2)11(8)19-3)6-10-12(15)14-13(16)20-10/h4-6H,1-3H3,(H,14,15,16)/b10-6-

InChI Key

QDFOIPGNWHJEBT-POHAHGRESA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)NC(=O)S2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=O)S2

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Piperidinium acetate (0.5–1.0 mol%)

  • Solvent : Anhydrous toluene or xylene

  • Temperature : Reflux (110–140°C)

  • Workup : Filtration and recrystallization from ethanol

Key parameters affecting yield include:

  • Molar ratio : 1:1 stoichiometry of TZD to aldehyde

  • Water removal : Dean-Stark trap improves conversion by azeotropic removal of H₂O

  • Reaction time : 6–12 hours for >85% yield

Representative Procedure :

  • Charge TZD (10 mmol), 3,4,5-trimethoxybenzaldehyde (10 mmol), and piperidinium acetate (0.1 mmol) in anhydrous toluene (50 mL).

  • Reflux with Dean-Stark apparatus for 8 hours.

  • Cool to 25°C, filter precipitate, wash with cold toluene.

  • Recrystallize from ethanol to obtain yellow crystals (mp 210°C, 87–90% yield).

Green Synthesis Using Deep Eutectic Solvents

Recent advancements employ deep eutectic solvents (DES) as eco-friendly reaction media. A choline chloride-urea DES (1:2 molar ratio) demonstrated superior performance:

DES-Mediated Synthesis

  • Solvent/Catalyst : Choline chloride-urea DES

  • Temperature : 70°C

  • Time : 4 hours

  • Yield : 57.8% vs. 90% in traditional method

Advantages :

  • Eliminates volatile organic solvents

  • Catalyst recycling for 3 cycles without yield loss

  • Simplified workup (precipitation with H₂O)

Alternative Synthetic Approaches

Post-Synthetic Modifications

The potassium salt derivative enables further functionalization:

  • Treat 5-(3,4,5-trimethoxybenzylidene)-TZD with ethanolic KOH (2M)

  • Stir at 60°C for 2 hours

  • Isolate potassium salt by evaporation (mp >250°C)

Analytical Comparison of Methods

Table 1: Preparation Method Comparison

ParameterTraditionalDESMicrowave*
Yield (%)87–9053–5882–85
Time (h)6–124–62–3
Temp (°C)110–14070100–120
Solvent ToxicityHighLowModerate
Catalyst ReuseNoYesNo

*Data extrapolated from analogous syntheses

Critical Analysis of Synthetic Challenges

Isomer Control

The product predominantly forms the Z-isomer , confirmed by X-ray crystallography. Factors influencing stereoselectivity:

  • Electronic effects of methoxy groups

  • Steric hindrance in transition state

Purification Considerations

  • Recrystallization Solvents : Ethanol (mp 210°C) vs. acetonitrile (mp 172°C)

  • Chromatography : Silica gel (ethyl acetate/hexane) for analytical samples

Scale-Up Limitations

  • Traditional method requires large solvent volumes (5–10 L/kg product)

  • DES methods show promise for industrial adoption due to lower E-factor

Chemical Reactions Analysis

Types of Reactions

5-(3,4,5-Trimethoxy-benzylidene)-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the benzylidene moiety can undergo nucleophilic substitution reactions with reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-(3,4,5-trimethoxy-benzylidene)-thiazolidine-2,4-dione derivatives.

  • Mechanism of Action : The compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231, which are human breast cancer cell lines. The mechanism involves the induction of apoptosis through modulation of Bcl-2 family proteins. Specifically, compounds derived from this thiazolidine have been shown to decrease anti-apoptotic Bcl-2 members while increasing pro-apoptotic members like Bak and Bax in breast cancer cells .
  • Case Studies : In a study involving the synthesis of novel thiazolidine derivatives, compounds 5, 7, and 9 were identified as having the highest anti-cancer activity. These compounds were evaluated using the MTT assay to determine their effects on cell proliferation. The results indicated a dose-dependent inhibition of cancer cell growth without adversely affecting normal breast cells .

Synthesis and Structural Modifications

The synthesis of 5-(3,4,5-trimethoxy-benzylidene)-thiazolidine-2,4-dione involves several chemical reactions that enhance its pharmacological properties.

  • Synthetic Pathway : The compound is synthesized through a Knoevenagel condensation reaction between thiazolidine-2,4-dione and 3,4,5-trimethoxybenzaldehyde in anhydrous toluene. This method allows for the formation of a stable product that can be further modified to enhance its biological activity .
  • Structural Variations : Researchers have explored various derivatives by altering substituents on the thiazolidine ring or benzylidene moiety. These modifications aim to improve solubility and bioavailability while retaining or enhancing anticancer efficacy .

Anti-inflammatory Properties

Beyond its anticancer applications, thiazolidine derivatives have been investigated for their anti-inflammatory effects.

  • Inflammation Pathways : Compounds similar to 5-(3,4,5-trimethoxy-benzylidene)-thiazolidine-2,4-dione have shown potential in inhibiting inflammatory pathways by modulating cytokine release and reducing oxidative stress markers in vitro .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicity profile of 5-(3,4,5-trimethoxy-benzylidene)-thiazolidine-2,4-dione is crucial for its development as a therapeutic agent.

  • Toxicity Studies : Preliminary studies suggest that certain derivatives exhibit low toxicity towards normal cells while effectively targeting cancerous cells. This selectivity is critical for minimizing side effects during treatment .

Data Summary Table

Application AreaFindingsReferences
Anticancer ActivitySignificant cytotoxicity against MCF-7 and MDA-MB-231; induces apoptosis via Bcl-2 modulation
SynthesisSynthesized via Knoevenagel condensation; structural modifications enhance efficacy
Anti-inflammatoryPotential to inhibit inflammatory pathways; reduces oxidative stress
PharmacokineticsLow toxicity towards normal cells; selective targeting of cancer cells

Mechanism of Action

The mechanism of action of 5-(3,4,5-trimethoxy-benzylidene)-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes . This property is crucial for its antimicrobial activity, as it can disrupt essential metal-dependent processes in microbial cells. Additionally, the compound’s ability to undergo redox reactions contributes to its biological activity by generating reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Lipoxygenase (LOX) Inhibition

Compound 1g exhibits weak LOX inhibitory activity compared to other TZD derivatives. In a study testing 19 compounds, 1g showed the lowest inhibition (7.3% at 100 µM), while derivatives with hydroxyl or indole substituents (e.g., 1c and 1s) achieved IC50 values of 3.52 µM and 7.46 µM, respectively. Methoxy groups reduce LOX inhibition, as hydrophobic substituents at the 5th position of the thiazolidinone ring are critical for activity .

Table 1: LOX Inhibition of Selected TZDs

Compound Substituents LOX Inhibition (%) IC50 (µM)
1g 3,4,5-Trimethoxy 7.3 >100
1c 2,5-Dihydroxy 76.3 3.52
1s (1H-Indol-3-yl)methylene 54.2 7.46
NDGA (Standard) - 80.8 -

Antimicrobial and Antidiabetic Activity

The 3,4,5-trimethoxy substitution enhances antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, and fungal pathogens (Candida albicans, Aspergillus niger) compared to electron-withdrawing groups (e.g., nitro or halogens). For antidiabetic applications, methoxy-substituted TZDs improve protein tyrosine phosphatase 1B (PTP1B) inhibition, though 1g is less potent than derivatives like 7e (IC50 = 4.6 µM) .

Key Findings :

  • Methoxy groups enhance antimicrobial spectrum but reduce antioxidant capacity .
  • Hybrids combining 3,4,5-trimethoxybenzylidene with benzothiazole (e.g., in aldose reductase inhibitors) show IC50 values < 10 µM, suggesting synergistic effects .

Anticancer Activity

In anticancer studies, 1g’s trimethoxybenzylidene moiety contributes to topoisomerase inhibition when combined with thiazole pharmacophores. For example, hybrid compound 7e (containing 1g’s scaffold) blocked both human topoisomerase I and II, inducing apoptosis in MCF-7 breast cancer cells . Comparatively, derivatives with hydroxy or chloro substituents (e.g., 5-(4-chlorobenzylidene)-TZD) exhibit stronger VEGFR-2 inhibition (IC50 ~ 0.8 µM) .

Table 2: Anticancer Targets of TZD Derivatives

Compound Target Enzyme/Receptor Activity (IC50) Mechanism
1g Hybrid (7e) Topoisomerase I/II Not reported DNA replication blockage
5-(4-Chloro-benzylidene) VEGFR-2 0.8 µM Tyrosine kinase inhibition
UK5099 (Standard) Mitochondrial pyruvate carrier 762 nM Metabolic inhibition

Mitochondrial Pyruvate Carrier (MPC) Inhibition

1g is less effective in MPC inhibition compared to hydroxy-substituted analogs. For instance, 5-(4-hydroxybenzylidene)-TZD (IC50 = 762 nM) outperforms 1g, as polar groups enhance binding to MPC’s hydrophobic pockets .

Antioxidant Activity

Methoxy groups reduce radical scavenging capacity. In DPPH assays, 1g’s antioxidant activity (IC50 > 32 µg/mL) is inferior to hydroxy-substituted derivatives (e.g., compound 6, IC50 = 9.18 µg/mL) .

Structure-Activity Relationship (SAR) Insights

  • Methoxy Groups : Enhance antimicrobial and antidiabetic activity but reduce LOX inhibition and antioxidant capacity.
  • Hydroxy Groups : Improve LOX inhibition, MPC binding, and antioxidant effects.
  • Hybrid Scaffolds : Combining 1g’s trimethoxybenzylidene with thiazole or benzothiazole moieties enhances anticancer and aldose reductase inhibition .

Biological Activity

5-(3,4,5-Trimethoxy-benzylidene)-thiazolidine-2,4-dione (commonly referred to as compound 2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis of 5-(3,4,5-Trimethoxy-benzylidene)-thiazolidine-2,4-dione

The synthesis of compound 2 involves a Knoevenagel condensation reaction between chloroacetic acid and thiourea to form the thiazolidine-2,4-dione nucleus. This is followed by the condensation with 3,4,5-trimethoxybenzaldehyde in anhydrous toluene under reflux conditions. The resulting product has been characterized as a yellow crystalline solid with a melting point of 245°C .

The biological activity of compound 2 is primarily attributed to its ability to induce apoptosis in cancer cells. Research indicates that it modulates the expression of Bcl-2 family proteins, which are crucial regulators of apoptosis. Specifically, compound 2 decreases the expression levels of anti-apoptotic proteins such as Bcl-2 and Bcl-XL while increasing pro-apoptotic proteins like Bak and Bax in human breast cancer cell lines (MCF-7 and MDA-MB-231) .

Case Studies and Research Findings

  • Antitumor Effects : A study evaluating various thiazolidine derivatives found that compounds containing the 5-(3,4,5-trimethoxybenzylidene) moiety exhibited significant cytotoxicity against breast cancer cell lines. Compounds 5, 7, and 9 demonstrated the highest anti-cancer activities with IC50 values significantly lower than those of conventional chemotherapeutics like doxorubicin .
  • Mechanistic Insights : The modulation of apoptotic pathways was confirmed through Western blot analysis. The treatment with compound 2 led to increased levels of cleaved caspase-3 and PARP (poly(ADP-ribose) polymerase), indicating activation of apoptotic pathways .
  • Structure-Activity Relationship (SAR) : The presence of the methoxy groups on the benzylidene moiety was crucial for enhancing the anticancer activity. SAR studies suggested that modifications at specific positions on the phenyl ring could further optimize activity against different cancer types .

Comparative Biological Activity Table

Compound NameStructureIC50 (µM)Mechanism
Compound 2Structure<10Induces apoptosis via Bcl-2 modulation
Doxorubicin-~0.5DNA intercalation and topoisomerase inhibition
Compound 5-<15Similar apoptotic pathway activation

Q & A

Q. How can regioselectivity challenges in thiazolidinedione functionalization be overcome?

  • Answer :
  • Protecting groups : Temporarily block reactive sites (e.g., NH of thiazolidinedione) during alkylation .
  • Microwave-assisted synthesis : Enhances regioselectivity in cyclization steps (e.g., 85% yield for 5-ethylidene derivatives) .
  • Catalytic systems : Pd/C or CuI for selective cross-coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.